molecular formula C26H24F3N5O3S B2397917 Ptupb

Ptupb

Cat. No.: B2397917
M. Wt: 543.6 g/mol
InChI Key: CSEPEVFNTFMBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

PTUPB has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, has been found to target multiple receptors in the body . The primary targets of this compound are COX-2 and sEH enzymes . These enzymes play crucial roles in inflammation and tumorigenesis . Additionally, this compound has been shown to target the epidermal growth factor receptor (EGFR) and hyaluronan-mediated motility receptor (HMMR) .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular functions. It inhibits the activity of COX-2 and sEH enzymes, thereby reducing the production of pro-inflammatory mediators . This compound also suppresses the expression and activation of EGFR and its downstream kinases, ERK1/2 and AKT, indicating that the EGF/EGFR signaling pathway is a potential target . Moreover, this compound dramatically suppresses the expression of HMMR .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . This compound also modulates the arachidonic acid (ARA) pathway, which plays numerous roles in inflammation and tumorigenesis . Furthermore, this compound is involved in the regulation of the EGF/EGFR signaling pathway .

Pharmacokinetics

This compound is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to have significant effects on cellular and molecular levels. It inhibits cell proliferation and induces G1 phase cell cycle arrest . This compound also increases apoptosis and reduces tumor growth and angiogenesis . In addition, this compound has been found to alleviate pathological injury of lung tissues and reduce the infiltration of inflammatory cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in treating antiangiogenic therapy-induced kidney damage was investigated in a study where the drug was administered to male Sprague–Dawley rats that were on a high-salt diet . The study found that this compound treatment attenuated the sorafenib-induced blood pressure elevation and mitigated sorafenib-induced proteinuria .

Future Directions

PTUPB has shown promise in various areas of medical research. It has been found to synergize with enzalutamide treatment in advanced prostate cancer . It also alleviates bleomycin-induced pulmonary fibrosis in mice via inhibiting senescence . These findings suggest that this compound could have potential therapeutic applications in the future.

Biochemical Analysis

Biochemical Properties

PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .

Metabolic Pathways

This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTUPB involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl and trifluoromethyl groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the urea linkage: This involves the reaction of an amine with an isocyanate.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PTUPB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products where the sulfonamide or urea groups have been replaced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PTUPB

This compound is unique due to its dual inhibition of both soluble epoxide hydrolase and cyclooxygenase-2 enzymes. This dual action provides a broader therapeutic potential compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown efficacy in various preclinical models of inflammation and cancer, highlighting its potential as a versatile therapeutic agent .

Properties

IUPAC Name

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEPEVFNTFMBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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